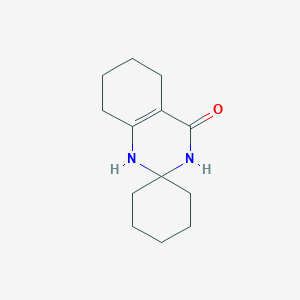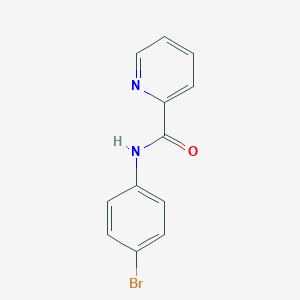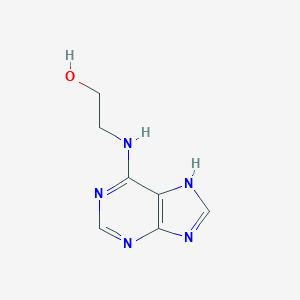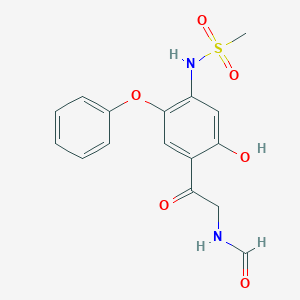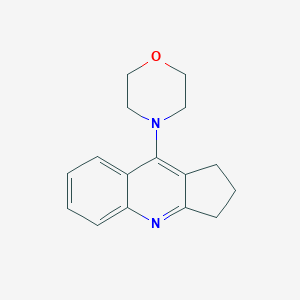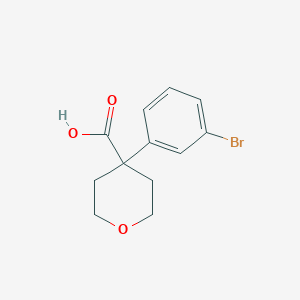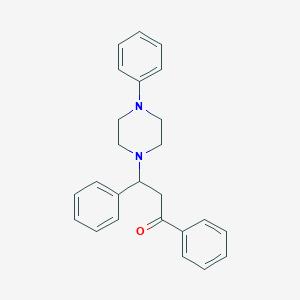
1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone, also known as PPP, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that belongs to the class of arylalkyl ketones and has a molecular weight of 368.5 g/mol. PPP has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone acts as a competitive inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the dopamine transporter, 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone increases the concentration of dopamine in the synapse, leading to increased dopamine signaling. This increased dopamine signaling can have a range of effects on the central nervous system, including increased motivation and reward-seeking behavior.
Biochemische Und Physiologische Effekte
1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone has been shown to have a range of biochemical and physiological effects, including increased dopamine signaling, increased locomotor activity, and increased sensitivity to the effects of drugs such as cocaine and amphetamine. 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone in lab experiments is its ability to selectively target the dopamine transporter, making it a valuable tool for studying the effects of dopamine-related disorders and drugs. However, 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone has some limitations, including its potential toxicity and the fact that it can interact with other neurotransmitter systems, making it difficult to isolate the effects of dopamine signaling.
Zukünftige Richtungen
There are several potential future directions for research involving 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone. One area of interest is the potential use of 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone as a treatment for Parkinson's disease and other dopamine-related disorders. Another area of interest is the use of 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone as a tool for studying the effects of drugs on the central nervous system, particularly in relation to addiction and reward-seeking behavior. Additionally, there is potential for the development of new compounds based on the structure of 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone that may have improved selectivity and efficacy.
Synthesemethoden
1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction and the Mannich reaction. In the Friedel-Crafts acylation reaction, benzene is treated with acetyl chloride in the presence of aluminum chloride to form acetophenone. The acetophenone is then reacted with benzene and piperazine to form 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone. In the Mannich reaction, acetophenone is reacted with formaldehyde and piperazine to form 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone.
Wissenschaftliche Forschungsanwendungen
1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone has been used in a range of scientific research applications, including as a tool for studying the central nervous system and as a potential treatment for various diseases. 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone has been shown to have an affinity for the dopamine transporter, and studies have suggested that it may have potential as a treatment for Parkinson's disease and other dopamine-related disorders. 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone has also been used as a tool for studying the effects of drugs on the central nervous system, as it can act as a competitive inhibitor of the dopamine transporter.
Eigenschaften
CAS-Nummer |
49747-55-9 |
|---|---|
Produktname |
1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone |
Molekularformel |
C25H26N2O |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
1,3-diphenyl-3-(4-phenylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C25H26N2O/c28-25(22-12-6-2-7-13-22)20-24(21-10-4-1-5-11-21)27-18-16-26(17-19-27)23-14-8-3-9-15-23/h1-15,24H,16-20H2 |
InChI-Schlüssel |
BATDJYIYGYYDHD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



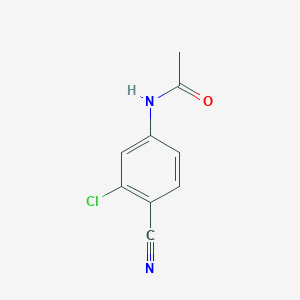
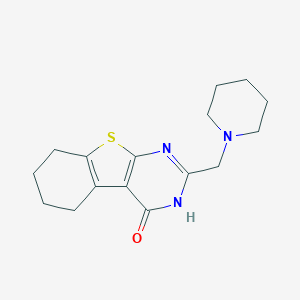
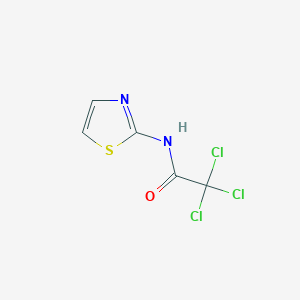
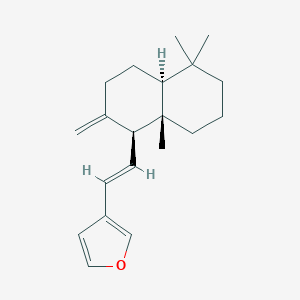
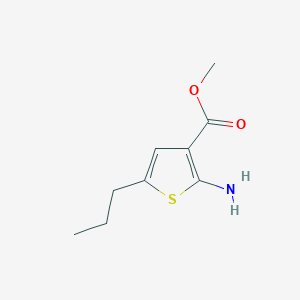
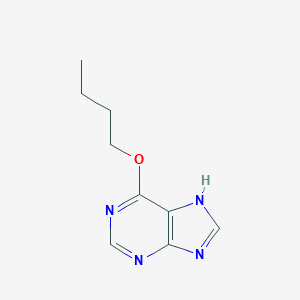
![4-Chloro-2-methylbenzo[h]quinoline](/img/structure/B182010.png)

